Lipophilicity (XLogP3) as a Predictor of Membrane Permeability and Formulation Behavior: 4-Bromo-N,N-dipropyl Versus Unsubstituted and Shorter-Chain Analogs
The target compound exhibits a computed XLogP3 of 4.4, which is 0.7 log units higher than N,N-dipropylbenzenesulfonamide (XLogP3 = 3.7) and markedly higher than 4-bromo-N,N-diethylbenzenesulfonamide (LogP = 2.51) [1]. In the context of small-molecule drug discovery guidelines (Lipinski's Rule of Five), this increase translates into measurably enhanced predicted membrane permeability and altered partitioning behavior in biphasic systems, relevant for both biological assay design and industrial formulation work [2].
| Evidence Dimension | Partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | N,N-Dipropylbenzenesulfonamide: XLogP3 = 3.7; 4-Bromo-N,N-diethylbenzenesulfonamide: LogP = 2.51 |
| Quantified Difference | ΔXLogP3 = +0.7 vs. unsubstituted dipropyl analog; ΔLogP ≈ +1.9 vs. diethyl analog |
| Conditions | Computed values; XLogP3 method (Chem960/Chemsrc); LogP from Chem-space for diethyl analog |
Why This Matters
A log unit difference in lipophilicity can shift membrane permeability by approximately one order of magnitude, directly impacting biological assay outcomes and formulation strategies, and making the target compound functionally non-interchangeable with the less lipophilic comparators.
- [1] Chem-space. 4-Bromo-N,N-diethylbenzenesulfonamide (CAS 90944-62-0): LogP = 2.51. https://chem-space.com (accessed 2026-05-07). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. https://doi.org/10.1016/S0169-409X(00)00129-0. View Source
